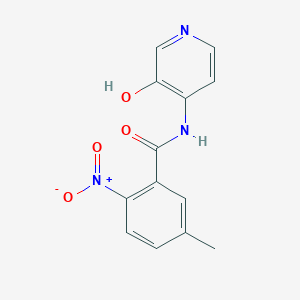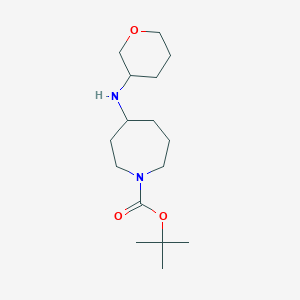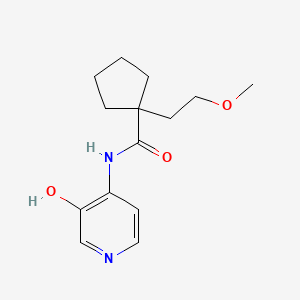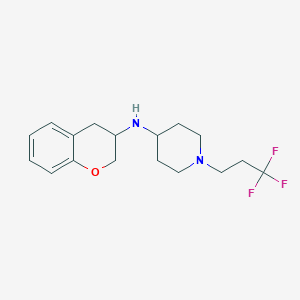
N-(3-hydroxypyridin-4-yl)-5-methyl-2-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxypyridin-4-yl)-5-methyl-2-nitrobenzamide, commonly known as HPP-4382, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. HPP-4382 is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell growth, proliferation, and apoptosis. In
Mécanisme D'action
HPP-4382 is a potent and selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell growth, proliferation, and apoptosis. CK2 has been shown to be overexpressed in many types of cancer, and its inhibition by HPP-4382 has been shown to induce cancer cell death and inhibit tumor growth. CK2 has also been shown to play a role in the regulation of the immune response and the phosphorylation of tau protein, which is implicated in the development of Alzheimer's disease. Inhibition of CK2 by HPP-4382 has been shown to reduce inflammation and tau phosphorylation, respectively.
Biochemical and Physiological Effects:
HPP-4382 has been shown to have potent inhibitory activity against CK2, with an IC50 value of 0.04 μM. HPP-4382 has also been shown to be selective for CK2, with minimal inhibition of other protein kinases. In animal models, HPP-4382 has been shown to inhibit tumor growth, reduce inflammation, and improve cognitive function. HPP-4382 has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
HPP-4382 has several advantages for use in scientific research. It is a potent and selective inhibitor of CK2, with minimal inhibition of other protein kinases. HPP-4382 has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, there are also some limitations to the use of HPP-4382 in lab experiments. HPP-4382 is a small molecule inhibitor, and its effects may be limited by its ability to penetrate cell membranes. Additionally, the effects of HPP-4382 may be influenced by the specific cell type or tissue being studied.
Orientations Futures
There are several future directions for the study of HPP-4382. One direction is to further explore its therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate the molecular mechanisms underlying the effects of HPP-4382, including its effects on CK2 signaling pathways and downstream targets. Additionally, the development of more potent and selective CK2 inhibitors, including HPP-4382 derivatives, may lead to improved therapeutic options for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of HPP-4382 involves a multi-step process that starts with the reaction of 3-hydroxypyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methyl-2-nitrobenzamide in the presence of a base to form HPP-4382. The synthesis of HPP-4382 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
HPP-4382 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, CK2 has been shown to be overexpressed in many types of cancer, and its inhibition by HPP-4382 has been shown to induce cancer cell death and inhibit tumor growth. In inflammation, CK2 has been shown to play a role in the regulation of the immune response, and its inhibition by HPP-4382 has been shown to reduce inflammation in animal models. In neurodegenerative disorders, CK2 has been shown to be involved in the phosphorylation of tau protein, which is implicated in the development of Alzheimer's disease. Inhibition of CK2 by HPP-4382 has been shown to reduce tau phosphorylation and improve cognitive function in animal models.
Propriétés
IUPAC Name |
N-(3-hydroxypyridin-4-yl)-5-methyl-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-8-2-3-11(16(19)20)9(6-8)13(18)15-10-4-5-14-7-12(10)17/h2-7,17H,1H3,(H,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFVWTTZNRLFLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-[(2-methylbenzoyl)amino]ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B7647589.png)
![N-[[1-[2-hydroxyethyl(methyl)amino]cyclohexyl]methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647595.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)quinoline-5-carboxamide](/img/structure/B7647610.png)

![Tert-butyl 4-[(4-methyl-1,3-thiazol-5-yl)methylamino]azepane-1-carboxylate](/img/structure/B7647615.png)
![N-[1-(2,6-difluorophenyl)-2,2,2-trifluoroethyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7647621.png)
![N-ethyl-1-[2-[(3-fluorophenyl)methyl]-1,3-thiazole-4-carbonyl]azetidine-3-carboxamide](/img/structure/B7647639.png)
![[3-(Benzylamino)piperidin-1-yl]-(2-ethyloxan-4-yl)methanone](/img/structure/B7647645.png)
![1-[Cyclopropyl-(4-fluorophenyl)methyl]-3-[(1-cyclopropyl-5-oxopyrrolidin-3-yl)methyl]urea](/img/structure/B7647653.png)
![6-Methyl-2-[[methyl(1-pyridin-2-ylethyl)amino]methyl]pyridin-3-ol](/img/structure/B7647660.png)
![1-[(1-Methoxycyclobutyl)methyl]-3-[(4-pyridin-3-ylphenyl)methyl]urea](/img/structure/B7647666.png)

![N-[(4-methoxyphenyl)-(oxan-4-yl)methyl]-3-methyl-1,2-thiazole-4-carboxamide](/img/structure/B7647687.png)
